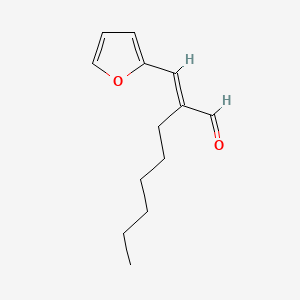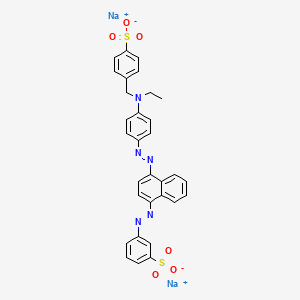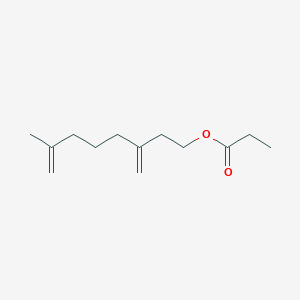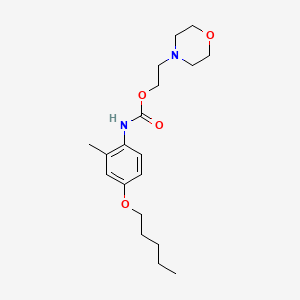![molecular formula C27H24Cl2O4S B13782977 1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol CAS No. 25154-01-2](/img/structure/B13782977.png)
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol are two distinct chemical compounds.
Preparation Methods
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
The synthesis of 1-Chloro-4-(4-chlorophenyl)sulfonylbenzene typically involves the sulfonylation of chlorobenzene derivatives. The reaction conditions often include the use of chlorosulfonic acid or sulfur trioxide as sulfonylating agents .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol, or bisphenol A, is industrially produced through the condensation of acetone with phenol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid .
Chemical Reactions Analysis
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
Substitution Reactions: This compound can undergo nucleophilic aromatic substitution reactions, especially due to the presence of electron-withdrawing sulfonyl and chloro groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to various derivatives.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Scientific Research Applications
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
Chemical Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Industrial Applications: Employed in the production of dyes, pigments, and other industrial chemicals.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Polymer Industry: Widely used in the production of polycarbonate plastics and epoxy resins.
Medical Research: Studied for its endocrine-disrupting properties and potential health effects.
Mechanism of Action
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
The mechanism of action involves its reactivity towards nucleophiles and electrophiles, making it a versatile intermediate in organic synthesis .
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Bisphenol A interacts with estrogen receptors, mimicking the action of estrogen and potentially disrupting endocrine functions .
Comparison with Similar Compounds
1-Chloro-4-(4-chlorophenyl)sulfonylbenzene
Similar Compounds: Bis(4-chlorophenyl)sulfone, 4-Chlorodiphenyl sulfone.
Uniqueness: The presence of both chloro and sulfonyl groups makes it highly reactive and useful in various chemical syntheses.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Properties
CAS No. |
25154-01-2 |
|---|---|
Molecular Formula |
C27H24Cl2O4S |
Molecular Weight |
515.4 g/mol |
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfonylbenzene;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.C12H8Cl2O2S/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h3-10,16-17H,1-2H3;1-8H |
InChI Key |
IQNPTYXQCJVNHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)Cl |
Related CAS |
25154-01-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)


![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)




![Octadecanoic acid, [[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl](methoxymethyl)amino]methyl ester](/img/structure/B13782946.png)


![Carbamic acid, [2-[(2-chloro-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-, 2-ethoxyethyl ester](/img/structure/B13782960.png)

![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(2-ethylhexyl)azaniumchloride](/img/structure/B13782978.png)
